molecular formula C12H20Na2O7S B1610190 Disodium 4-(2-ethylhexyl) 2-sulphonatosuccinate CAS No. 96954-01-7

Disodium 4-(2-ethylhexyl) 2-sulphonatosuccinate

Cat. No.: B1610190
CAS No.: 96954-01-7
M. Wt: 354.33 g/mol
InChI Key: KMXXRPGQXIGGPO-UHFFFAOYSA-L
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Description

Disodium 4-(2-ethylhexyl) 2-sulphonatosuccinate (CAS 96954-01-7) is a specialty chemical used as an anionic surfactant in various industrial and scientific applications. It is commonly referred to as AOT (sodium bis(2-ethylhexyl) sulfosuccinate). AOT exhibits unique physical and chemical properties .

Molecular Structure Analysis

The molecular formula for this compound is C12H21Na2O7S; C12H22O7S.2Na. It is an anionic surfactant with a molecular weight of 355.34 g/mol .

Mechanism of Action

The mechanism of action for AOT involves its surfactant properties, which allow it to reduce surface tension and form micelles in aqueous solutions. These micelles can solubilize hydrophobic compounds and enhance emulsification.

  • Safety and Hazards

    • Keep people away from and upwind of spill/leak .
  • Future Directions

    Research on the applications and potential modifications of Disodium 4-(2-ethylhexyl) 2-sulphonatosuccinate could explore its use in various industries, including cosmetics, detergents, and emulsification processes.

    Properties

    IUPAC Name

    disodium;4-(2-ethylhexoxy)-4-oxo-2-sulfonatobutanoate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C12H22O7S.2Na/c1-3-5-6-9(4-2)8-19-11(13)7-10(12(14)15)20(16,17)18;;/h9-10H,3-8H2,1-2H3,(H,14,15)(H,16,17,18);;/q;2*+1/p-2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    KMXXRPGQXIGGPO-UHFFFAOYSA-L
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCCC(CC)COC(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C12H20Na2O7S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID30914242
    Record name Disodium 4-[(2-ethylhexyl)oxy]-4-oxo-2-sulfonatobutanoate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30914242
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    354.33 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    96954-01-7
    Record name Disodium 4-(2-ethylhexyl) 2-sulphonatosuccinate
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096954017
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Disodium 4-[(2-ethylhexyl)oxy]-4-oxo-2-sulfonatobutanoate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30914242
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name Disodium 4-(2-ethylhexyl) 2-sulphonatosuccinate
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.096.604
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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